3-(2-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-6-3-4-7-18(15)24)28-13-5-12-27(22(28)25-20)16-8-10-17(32-2)11-9-16/h3-4,6-11H,5,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUVEEZVNPJMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine analogs, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 451.9 g/mol. The structure features a tetrahydropyrimido core known for various biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5O3 |
| Molecular Weight | 451.9 g/mol |
| CAS Number | 877616-58-5 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate chlorophenyl and methoxyphenyl precursors with a purine derivative under controlled conditions. Reaction conditions often require specific catalysts and solvents to optimize yield and purity .
The biological activity of This compound is attributed to its interaction with various molecular targets. It may modulate the activity of specific enzymes or receptors involved in critical biological pathways. For instance, compounds in this class have been studied for their effects on adenosine receptors (ARs) and monoamine oxidase (MAO) isoenzymes .
Anticancer Activity
Research indicates that derivatives of purine analogs can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that certain tetrahydropyrimido derivatives can act as dual-target ligands against cancer cell lines .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) studies indicate that substituents on the phenyl rings significantly influence antibacterial efficacy.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor and has demonstrated significant binding affinity to bovine serum albumin (BSA), indicating potential therapeutic applications in neurodegenerative diseases .
Study on Adenosine Receptors
In a study focusing on the interaction of purinedione derivatives with adenosine receptors, researchers synthesized a series of compounds similar to our target compound and evaluated their affinity for A1 and A2A receptors. The results indicated that modifications at specific positions could enhance receptor selectivity and potency .
Antibacterial Screening
Another study involved screening various synthesized derivatives against multiple bacterial strains. The results highlighted that certain compounds exhibited strong inhibitory effects against Bacillus subtilis, suggesting that structural modifications could lead to enhanced antibacterial activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights critical differences between the target compound and selected analogs:
Structure–Activity Relationship (SAR) Trends
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis involves multi-step procedures, including:
- Condensation reactions between substituted benzaldehydes and aminopyrimidine precursors to form the purine core.
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-methoxyphenyl group, using aryl boronic acids and Pd(PPh₃)₄ under reflux conditions .
- Alkylation with 2-chlorobenzyl halides in the presence of a base (e.g., K₂CO₃) to attach the chlorobenzyl moiety . Critical parameters include solvent selection (acetonitrile, ethanol) and temperature control to optimize yields (70–85%) .
Q. How is the compound structurally characterized?
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm for the -OCH₃ proton .
- Mass spectrometry (MS) validates molecular weight, with ESI-MS typically showing [M+H]⁺ peaks around m/z 480 .
- X-ray crystallography (if crystals are obtainable) reveals planar configurations and dihedral angles between aromatic rings, influencing electronic properties .
Q. What initial biological screening methods are recommended?
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HepG2 or MCF-7) at concentrations 1–100 μM to assess anti-proliferative activity.
- Enzyme inhibition studies (e.g., kinase assays) to evaluate target engagement.
- Solubility and logP measurements via HPLC to guide pharmacokinetic profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yield in the final alkylation step?
- Solvent polarity adjustment : Switch from toluene to DMF to enhance nucleophilicity of intermediates.
- Catalyst screening : Test Pd(OAc)₂ or Buchwald-Hartwig catalysts for improved coupling efficiency .
- Temperature gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from 12 h to 2–4 h . Monitor progress via TLC (ethyl acetate/hexane, 1:3) and purify by column chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
